9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one
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Overview
Description
9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one is a chemical compound with the molecular formula C52H49N5O5 and a molecular weight of 824 . It is a byproduct formed during the synthesis of Entecavir, an antiviral drug used primarily for the treatment of chronic hepatitis B virus infection . This compound is characterized by its complex structure, which includes multiple benzyloxy groups and a purine derivative .
Preparation Methods
The synthesis of 9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one involves several steps, starting from chiral or achiral precursors . One common synthetic route includes the Mitsunobu coupling of purine derivatives with methylidenecyclopentanes . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired impurity . Industrial production methods for this compound are often proprietary and involve optimized conditions to maximize yield and purity while minimizing the formation of other impurities .
Chemical Reactions Analysis
9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could result in the formation of alcohols .
Scientific Research Applications
9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one has several scientific research applications, particularly in the field of analytical chemistry. It is used as a reference standard for the development and validation of analytical methods to quantify trace levels of impurities in pharmaceutical formulations. Additionally, it is employed in quality control processes to ensure the safety and efficacy of Entecavir. In biological research, this compound is studied for its potential mutagenic and carcinogenic properties.
Mechanism of Action
By competing with the natural substrate deoxyguanosine triphosphate, 9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one inhibits the activities of the viral polymerase, including base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of viral DNA .
Properties
CAS No. |
1984788-96-6 |
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Molecular Formula |
C12H15N5O4 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
9-[(3aS,4S,6S,6aR)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C12H15N5O4/c13-11-15-9-8(10(19)16-11)14-4-17(9)7-1-6(18)5-2-21-3-12(5,7)20/h4-7,18,20H,1-3H2,(H3,13,15,16,19)/t5-,6+,7+,12+/m1/s1 |
InChI Key |
UFPRRUBSRXSXDT-FJXCCRBCSA-N |
SMILES |
C1C(C2COCC2(C1N3C=NC4=C3N=C(NC4=O)N)O)O |
Isomeric SMILES |
C1[C@@H]([C@H]2COC[C@]2([C@H]1N3C=NC4=C3N=C(NC4=O)N)O)O |
Canonical SMILES |
C1C(C2COCC2(C1N3C=NC4=C3N=C(NC4=O)N)O)O |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-amino-9-((3aS,4R,6S,6aR)-3a,6-dihydroxyhexahydro-1H-cyclopenta[c]furan-4-yl)-3H-purin-6(9H)-one |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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